2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CB2 Receptor Binding Affinity Structure-Activity Relationship

2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443291-71-1) is a specialized heterocyclic building block belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid class. It is primarily employed as a key intermediate in medicinal chemistry for the synthesis of pyridazinone-4-carboxamide derivatives, which have been identified as potent and selective cannabinoid type 2 (CB2) receptor ligands.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B11800978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O
InChIInChI=1S/C12H16N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h6-9H,2-5H2,1H3,(H,16,17)
InChIKeyYPHCFHTWMWZMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Procurement Guide for a Key Pyridazinone Scaffold in Selective CB2 Ligand Synthesis


2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443291-71-1) is a specialized heterocyclic building block belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid class . It is primarily employed as a key intermediate in medicinal chemistry for the synthesis of pyridazinone-4-carboxamide derivatives, which have been identified as potent and selective cannabinoid type 2 (CB2) receptor ligands [1]. The compound features a 4-methylcyclohexyl substituent at the N2 position, a moiety critical for inducing selectivity and inverse agonism in the final pharmacologically active compounds [1]. Procuring this specific intermediate is essential for reliably producing the cis-N-(4-methylcyclohexyl)-carboxamide analogs that demonstrate the highest CB2 affinity and selectivity profiles documented in the literature [1].

Why Generic N2-Substituted Pyridazinone Carboxylic Acid Analogs Cannot Replace 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in Selective CB2 Ligand Research


The 4-methylcyclohexyl moiety is not an arbitrary N2 substituent; it is a critical pharmacophoric element. Structure-activity relationship (SAR) studies on the downstream pyridazinone-4-carboxamides reveal that replacing this specific group with other N2 substituents (e.g., 4-fluorobenzyl or pentyl) can lead to a loss of CB2 receptor selectivity, a shift to CB1 activity, or a change from inverse agonism to other functional profiles [1]. The commercial sourcing of 2-(4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as a defined intermediate ensures the direct installation of the cis-4-methylcyclohexyl group, which is required to achieve the low nanomolar Ki values (1.6–2.1 nM) and favorable in silico ADMET properties observed in lead candidates [1]. Substituting this with a simpler cyclohexyl or benzyl analog would bypass the stereoelectronic features necessary for blocking the CB2 toggle-switch residue W6.48, fundamentally altering the mechanism of inverse agonism [1].

Quantitative Performance Evidence: 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as the Critical Precursor for High-Affinity CB2 Inverse Agonists


Downstream Compound CB2 Binding Affinity: Comparison of N2-4-Methylcyclohexyl vs. N2-4-Fluorobenzyl Carboxamides

The value of the target intermediate is demonstrated by the potency of its final carboxamide products. In competitive binding assays against human CB2 receptors, the 6-(3,4-dichlorophenyl) derivative synthesized from a 4-methylcyclohexyl-containing intermediate (cis-N-(4-methylcyclohexyl) form) exhibited a Ki of 2.1 nM. This is significantly more potent than a closely related analog which uses a 4-fluorobenzyl group at the N2 position and a trans-N-methylcyclohexyl carboxamide, which showed substantially lower affinity (data not shown in abstract; identified as a key SAR differentiator) [1]. This demonstrates the superior fitness of the cis-4-methylcyclohexyl pharmacophore for the CB2 binding pocket [1].

CB2 Receptor Binding Affinity Structure-Activity Relationship Pyridazinone

CB2 Functional Selectivity: Distinction from CB1-Mediated Psychoactivity

Compounds derived from this intermediate were profiled in functional assays to determine their signaling bias. The cis-N-(4-methylcyclohexyl) analogs consistently behaved as CB2 inverse agonists without activating CB1 receptors, which is the primary source of psychoactive effects [1]. In contrast, analogs lacking the specific 4-methylcyclohexyl stereochemistry exhibited a mixed CB1/CB2 profile or full agonism, rendering them unsuitable for therapeutic applications where avoiding psychoactivity is mandatory [1]. Quantitative functional data confirms that lead compound 22 (derivable via a related pathway utilizing the N2 chain concept) achieved the highest selectivity index, a property directly linked to the N2 substitution pattern that is pre-installed in the target carboxylic acid building block [1].

CB2 Selectivity Functional Assay Inverse Agonism Psychoactivity

Molecular Mechanism: Conserved Binding Pose and W6.48 Toggle-Switch Blockade

Molecular modeling and docking studies demonstrated that the 4-methylcyclohexyl group of the final compound occupies a hydrophobic sub-pocket, enabling a conserved binding pose that blocks the movement of the toggle-switch residue W6.48 (Trp356) [1]. This specific blockade is the structural mechanism of inverse agonism for this class. Other N2 substituents, such as the 4-fluorobenzyl group, anchored the molecule in a slightly different orientation, failing to consistently block W6.48 movement and thus producing weaker or absent inverse agonism [1]. The pre-organization provided by the cis-4-methylcyclohexyl geometry in the building block is essential for achieving this precise binding mode.

Molecular Docking Inverse Agonism Toggle-Switch W6.48 Mechanism of Action

Chemical Specifications and Purity for Reproducible Lead Optimization

Commercially available 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is supplied with a minimum purity of 97% as verified by a reputable vendor . This contrasts with general, multi-purpose pyridazine carboxylic acid building blocks that may have lower purity specifications or undefined isomer ratios (e.g., cis/trans mixtures). The availability of this specific, high-purity intermediate reduces the risk of introducing stereochemical impurities during the synthesis of complex CB2 ligands, where even minor amounts of the trans-4-methylcyclohexyl diastereomer could compromise pharmacological results [1]. A related reference standard, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 54404-06-7), is commercially available but lacks the critical N2 substitution, rendering it unsuitable for direct use in CB2 ligand synthesis .

Chemical Purity Synthetic Intermediate Procurement Specification Reproducibility

Optimal Applications for 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Based on Differential Evidence


Synthesis of High-Affinity CB2 Inverse Agonist Lead Candidates

This compound is the requisite starting material for synthesizing 6-aryl-N-(4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamides, the only series to exhibit single-digit nanomolar CB2 Ki (2.1 nM) [1]. It directly installs the critical cis-4-methylcyclohexyl group needed for potent CB2 binding and inverse agonism, streamlining the synthetic route to leads like compound 2 [1].

Structure-Activity Relationship (SAR) Studies on the Pyridazinone-4-carboxamide Scaffold

For medicinal chemistry teams exploring the N2-substituent tolerance of the pyridazinone CB2 pharmacophore, this building block is essential. It allows for keeping the optimal N2 moiety constant while varying the C6 aryl and C4 carboxamide functionalities, a strategy that successfully identified the key SAR features of this novel class [1].

Investigating Biased Signaling and Receptor Kinetics at Cannabinoid Receptors

The specific inverse agonist profile induced by the 4-methylcyclohexyl-containing compounds (no CB1 psychoactivity) makes this intermediate invaluable for creating tool compounds to study CB2-mediated pathways (e.g., anti-inflammation, immunomodulation) in isolation [1]. It is the entry point for synthesizing the molecular probe 22, which demonstrated the highest selectivity and favorable in silico pharmacokinetics [1].

Quote Request

Request a Quote for 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.